

Application Notes & Protocols: A Researcher's Guide to Developing AHPC-Based PROTACs

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Compound of Interest

Compound Name: (S,R,S)-AHPC-PEG4-NH2
hydrochloride

Cat. No.: B611677

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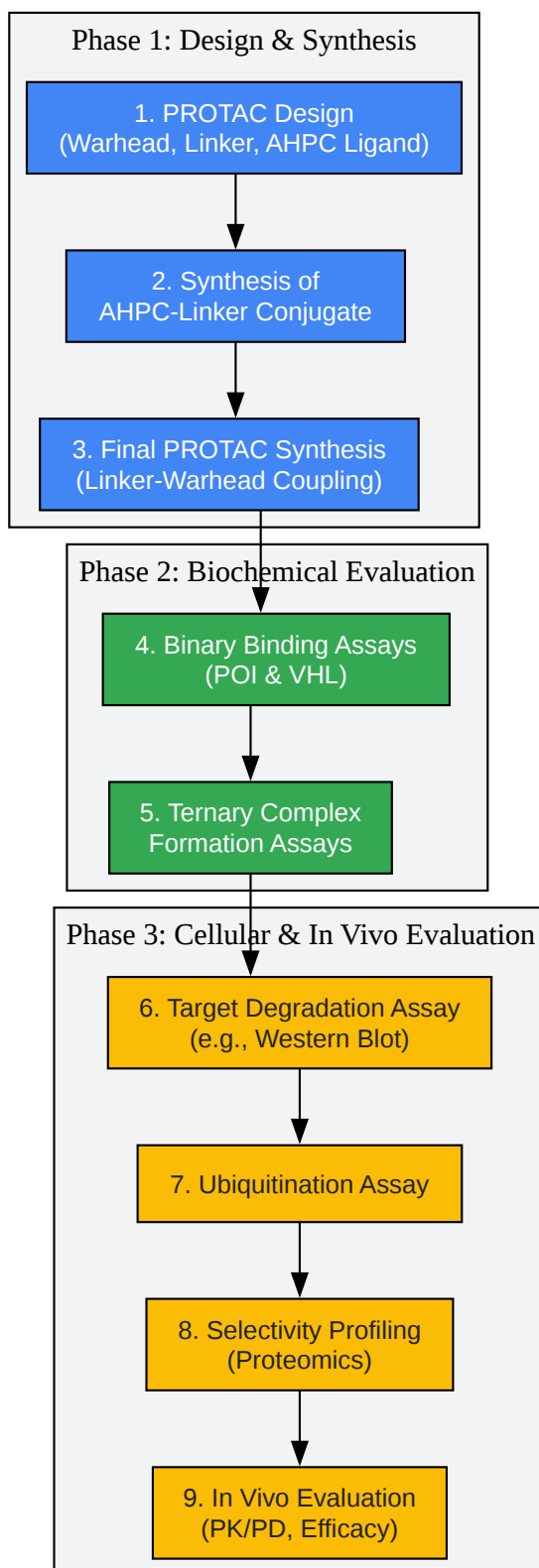
Introduction

Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][2][3][4]

This guide focuses on the development of PROTACs that utilize an (S,R,S)- α -hydroxy- γ -prolyl- β -cyclohexylalanine (AHPC)-based ligand to recruit the von Hippel-Lindau (VHL) E3 ligase, a widely used and effective strategy in the field.[1][2] We provide a detailed experimental workflow, from initial design and synthesis to biochemical and cellular evaluation, complete with specific protocols and data interpretation guidelines for researchers and drug development professionals.

I. The PROTAC Development Workflow: An Overview

The development of a novel AHPC-based PROTAC is a multi-stage process that requires careful design, synthesis, and rigorous biological validation. The workflow begins with the design and synthesis of the PROTAC molecule, followed by biochemical assays to confirm its ability to form the crucial ternary complex. Subsequent cellular assays evaluate the PROTAC's primary function: the degradation of the target protein. Finally, promising candidates undergo further profiling for selectivity and in vivo evaluation.

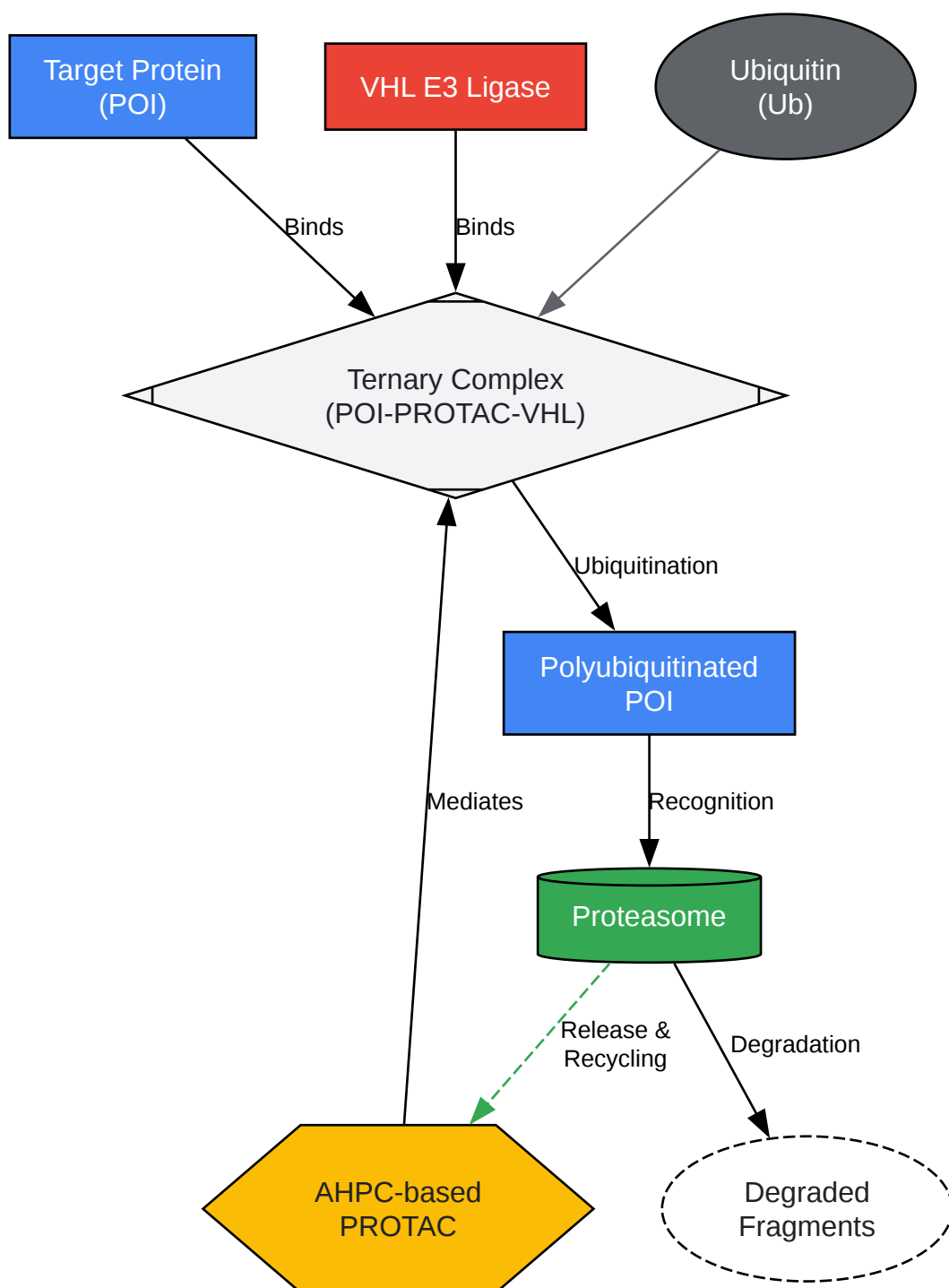


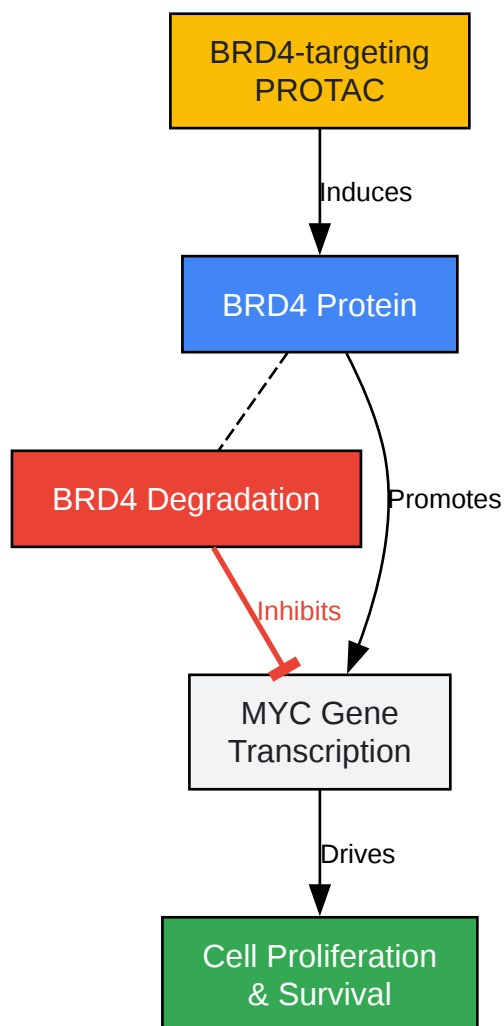
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Caption: A generalized experimental workflow for the development of AHPC-based PROTACs.

II. PROTAC Mechanism of Action

AHPC-based PROTACs function by inducing proximity between the target protein and the VHL E3 ligase. This proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome, releasing the PROTAC to repeat the cycle.





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